4''-Hydroxycannabidiol glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

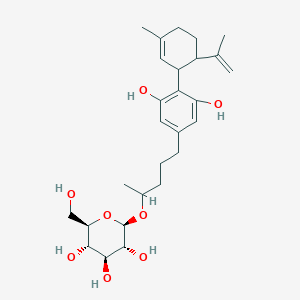

4''-Hydroxycannabidiol glucoside, also known as this compound, is a useful research compound. Its molecular formula is C27H40O8 and its molecular weight is 492.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4''-Hydroxycannabidiol glucoside is a glycosylated form of cannabidiol (CBD), characterized by the presence of a glucose moiety attached to the hydroxy group at the 4'' position. Its chemical formula is C27H40O8 . The glucoside structure enhances its solubility and bioavailability, making it suitable for various applications in pharmaceuticals and cosmetics.

Pharmacological Applications

1. Anti-Inflammatory Properties

Research indicates that 4''-HCG exhibits significant anti-inflammatory effects. It modulates the immune response by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and inflammatory bowel disease. In vitro studies have demonstrated that 4''-HCG reduces the expression of cytokines like IL-6 and TNF-alpha in activated macrophages, suggesting its potential as an anti-inflammatory agent .

2. Antioxidant Activity

The antioxidant properties of 4''-HCG have been highlighted in studies showing its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders. The compound's efficacy in protecting neuronal cells from oxidative damage has been documented, indicating its potential for therapeutic use in conditions like Alzheimer's disease .

3. Skin Care Applications

4''-HCG is being explored for its applications in dermatology due to its skin-soothing properties. Its inclusion in topical formulations has shown promise in treating skin conditions such as eczema and psoriasis by reducing inflammation and promoting skin barrier repair . Additionally, its glycosylated form enhances penetration through the skin barrier, making it an effective ingredient in cosmetic formulations.

Formulation Strategies

1. Nanosuspensions

Formulating 4''-HCG into nanosuspensions has been investigated to improve its bioavailability and therapeutic efficacy. Nanosuspensions can enhance the solubility of poorly soluble compounds, allowing for more effective delivery systems in drug formulations . Studies have shown that incorporating 4''-HCG into such systems can lead to improved pharmacokinetic profiles.

2. Emulsion Systems

The use of alkyl polyglucosides as surfactants in emulsion systems containing 4''-HCG has been explored. These surfactants stabilize emulsions and enhance the delivery of active compounds to target sites, thereby improving the overall effectiveness of topical applications .

Case Studies

1. Clinical Trials on Inflammatory Disorders

A clinical trial investigated the effects of a topical formulation containing 4''-HCG on patients with chronic inflammatory skin conditions. Results indicated a significant reduction in lesion size and patient-reported symptoms after four weeks of treatment, supporting its therapeutic potential .

2. Neuroprotective Effects in Animal Models

In an animal model study focusing on neurodegeneration, administration of 4''-HCG resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This study highlights the compound's potential for further development as a neuroprotective agent .

Propiedades

Número CAS |

126420-96-0 |

|---|---|

Fórmula molecular |

C27H40O8 |

Peso molecular |

492.6 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[5-[3,5-dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]pentan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H40O8/c1-14(2)18-9-8-15(3)10-19(18)23-20(29)11-17(12-21(23)30)7-5-6-16(4)34-27-26(33)25(32)24(31)22(13-28)35-27/h10-12,16,18-19,22,24-33H,1,5-9,13H2,2-4H3/t16?,18?,19?,22-,24-,25+,26-,27-/m1/s1 |

Clave InChI |

OWBLNEPLKCQEFJ-WAIIOJGYSA-N |

SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérico |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canónico |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |

Sinónimos |

4''-hydroxy-CBD glucoside 4''-hydroxycannabidiol glucoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.